molecular formula C11H10ClN3O3 B11853562 5-Chloro-4-hydroxy-8-methoxyquinoline-3-carbohydrazide

5-Chloro-4-hydroxy-8-methoxyquinoline-3-carbohydrazide

Cat. No.: B11853562
M. Wt: 267.67 g/mol
InChI Key: PNTVJOQWZPOYRB-UHFFFAOYSA-N
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Description

5-Chloro-4-hydroxy-8-methoxyquinoline-3-carbohydrazide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique structure, which includes a quinoline ring substituted with chloro, hydroxy, and methoxy groups, as well as a carbohydrazide moiety. This compound is of interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-hydroxy-8-methoxyquinoline-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-8-methoxyquinoline-4-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-hydroxy-8-methoxyquinoline-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-4-hydroxy-8-methoxyquinoline-3-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-4-hydroxy-8-methoxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways, leading to the disruption of critical biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-8-hydroxyquinoline: Known for its antimicrobial properties.

    8-Methoxyquinoline: Used in the synthesis of various pharmaceuticals.

    4-Hydroxyquinoline: Investigated for its potential therapeutic applications.

Uniqueness

5-Chloro-4-hydroxy-8-methoxyquinoline-3-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications .

Properties

Molecular Formula

C11H10ClN3O3

Molecular Weight

267.67 g/mol

IUPAC Name

5-chloro-8-methoxy-4-oxo-1H-quinoline-3-carbohydrazide

InChI

InChI=1S/C11H10ClN3O3/c1-18-7-3-2-6(12)8-9(7)14-4-5(10(8)16)11(17)15-13/h2-4H,13H2,1H3,(H,14,16)(H,15,17)

InChI Key

PNTVJOQWZPOYRB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C(=O)C(=CN2)C(=O)NN

Origin of Product

United States

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